molecular formula C9H8F2O B12816460 1,2-Difluoro-3-methoxy-5-vinylbenzene

1,2-Difluoro-3-methoxy-5-vinylbenzene

Cat. No.: B12816460
M. Wt: 170.16 g/mol
InChI Key: GWLQSUSCWDRJAH-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-methoxy-5-vinylbenzene is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a vinyl group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-3-methoxy-5-vinylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide . The vinyl group can be added through reactions like the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-methoxy-5-vinylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Ethyl-substituted benzene derivatives

    Substitution: Various substituted benzene derivatives depending on the nucleophile used

Scientific Research Applications

1,2-Difluoro-3-methoxy-5-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-methoxy-5-vinylbenzene depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets . The methoxy and vinyl groups can also influence the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

5-ethenyl-1,2-difluoro-3-methoxybenzene

InChI

InChI=1S/C9H8F2O/c1-3-6-4-7(10)9(11)8(5-6)12-2/h3-5H,1H2,2H3

InChI Key

GWLQSUSCWDRJAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=C)F)F

Origin of Product

United States

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